Drug Combo Could Help to Inhibit Growth of Neuroblastoma

The nervous system includes the central nervous system (the brain and spinal cord) and the peripheral nervous system (the nerves that branch off the central nervous system and connect with all other parts of the body). Neuroblastoma is a very rare type of cancerous tumor that almost always affects children. Neuroblastoma is a rare cancer that develops in a part of the peripheral nervous system called the sympathetic nervous system. Neuroblastoma develops from nerve cells in the fetus called neuroblasts. Usually, as a fetus matures and after birth, the neuroblasts develop normally. Sometimes they become cancerous, causing neuroblastoma.

In a new study published in the journal Cancer Research, researchers at the University of Gothenburg describe how a two small molecule-based drug combination likely inhibits the tumor's growth of neuroblastoma.

The central molecule in the study is the p53 gene. Unlike other human cancers, Neuroblastoma has a low mutation rate for the p53 gene. Alternative ways of p53 inactivation have been proposed in neuroblastoma, such as abnormal cytoplasmic accumulation of wild-type p53. However, mechanisms leading to p53 inactivation via cytoplasmic accumulation are not well investigated. This study shows how the expression levels of a long non-coding RNA molecule influence the function of p53 protein. The neuroblastoma risk-associated locus 6p22.3- derived tumor suppressor NBAT1 is a p53-responsive lncRNA that regulates p53 subcellular levels. NBAT1 also helps in keeping the p53 protein in the nucleus to increase p53 controlled gene expression. Depletion of NBAT1 altered CRM1 function and contributed to the loss of p53-dependent nuclear gene expression during genotoxic drug treatment. CRM1 inhibition rescued p53-dependent nuclear functions and sensitized NBAT1-depleted cells to genotoxic drugs.

Structure of Selinexor


Based on these findings, the research group tested a new treatment that combines the drugs Selinexor and Nutlin-3a, both of which are currently undergoing clinical trials for cancer treatments but not for neuroblastoma. These two compounds provide combined inhibition of CRM1 and MDM2 which are even more effective in sensitizing aggressive neuroblastoma cells with p53 cytoplasmic accumulation. More importantly, the combination treatment led to the robust activation of p53 pathway genes, highlighting the suitability of selinexor and nutlin-3a combination treatment for neuroblastoma.

Structure of Nutlin-3A



Selinexor and nutlin-3a and other related compounds available at VulcanChem for non-human research purpose.

Compound More information
Selinexor https://www.vulcanchem.com/product/inhibitors/VC1085893
Nutlin-3A https://www.vulcanchem.com/product/inhibitors/VC1096431
Verdinexor https://www.vulcanchem.com/product/inhibitors/VC1093387
Eltanexor https://www.vulcanchem.com/product/inhibitors/VC1054039
Nutlin-3 https://www.vulcanchem.com/product/inhibitors/VC1075679
Pifithrin-alpha https://www.vulcanchem.com/product/inhibitors/VC1079319